molecular formula C7H7N3O2S2 B1667115 6-Amino-2-benzothiazolesulfonamide CAS No. 94641-11-9

6-Amino-2-benzothiazolesulfonamide

Cat. No. B1667115
CAS RN: 94641-11-9
M. Wt: 229.3 g/mol
InChI Key: OFSGGVHHSMAUEI-UHFFFAOYSA-N
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Patent
US04975448

Procedure details

A mixture of 6-nitrobenzothiazole-2-sulfonamide (3.0 g, 0.011 mol), 95% ethanol (290 ml), and 10% Pd on carbon (3.0 g) was hydrogenated at an initial pressure of 50 psig for 36 hours during which time the theoretical amount of hydrogen was consumed. The reduction mixture was vacuum filtered through a pad of Celite contained in a Buchner funnel and the volatiles removed under reduced pressure. The resulting product was purified by dissolving in aqueous 10% sodium carbonate (25 ml), filtering and adjusting the pH of the filtrate to 6 with glacial acetic acid. The precipitated product was collected by vacuum filtration in a Buchner funnel and dried under reduced pressure at 78° C. in an Abderhalden to give 2.2 g (82.9% yield) of 6-aminobenzothiazole-2-sulfonamide: m.p. 221°-222° C., Anal. (C7H7N3O2S2) CHN.
Name
6-nitrobenzothiazole-2-sulfonamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1)([O-])=O.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
6-nitrobenzothiazole-2-sulfonamide
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
290 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the volatiles removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting product was purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in aqueous 10% sodium carbonate (25 ml)
FILTRATION
Type
FILTRATION
Details
filtering
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by vacuum filtration in a Buchner funnel
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 78° C. in an Abderhalden

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 82.9%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.